molecular formula C7H11N5O2S B1401994 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide CAS No. 1428139-96-1

2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide

Cat. No. B1401994
M. Wt: 229.26 g/mol
InChI Key: GCNCJKGOINGLBN-UHFFFAOYSA-N
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Description

The compound “2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide” is a chemical compound with the molecular formula C9H15N5O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two non-adjacent heteroatoms, specifically nitrogen and sulfur . The compound also contains functional groups such as amide and imine .

Scientific Research Applications

Antifibrotic Activity

The compound 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide and its derivatives have shown significant antifibrotic activity. Particularly, specific thiazolidinone derivatives demonstrated high antifibrotic activity levels, comparable to Pirfenidone, a known antifibrotic drug, without scavenging superoxide radicals. This suggests their potential application in treating fibrotic diseases (Kaminskyy et al., 2016).

Anticancer Activity

Interestingly, the same study also found that while these compounds significantly reduced the viability of fibroblasts (a type of cell involved in fibrosis), they did not exhibit anticancer effects. This highlights the specificity of these compounds' action and their potential safety profile in cancer patients (Kaminskyy et al., 2016).

Antimicrobial Applications

Antibacterial Activity

A series of thiazol-4-one derivatives, including compounds structurally similar to 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide, have been synthesized and shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates their potential utility as a new class of antibacterial agents (Reddy et al., 2010).

Antifungal Applications

Antifungal Activity

Similarly, certain derivatives have also demonstrated antifungal properties, indicating the broad-spectrum antimicrobial potential of these compounds. This could be particularly valuable in agricultural settings, where such compounds could be used to protect crops from fungal diseases (Liu et al., 2000).

Future Directions

Thiazole derivatives, including this compound, are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of this compound and related derivatives.

properties

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2S/c1-10-4(13)2-3-5(14)11-7(15-3)12-6(8)9/h3H,2H2,1H3,(H,10,13)(H4,8,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNCJKGOINGLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)N=C(S1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide
Reactant of Route 3
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide
Reactant of Route 5
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide

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